4-(Cyclopropylmethoxy)-1-naphthaldehyde

Medicinal Chemistry Drug Design Conformational Analysis

Researchers developing kinase inhibitors or PROTACs often need conformationally constrained building blocks. 4-(Cyclopropylmethoxy)-1-naphthaldehyde delivers a unique cyclopropylmethoxy motif that enhances metabolic stability and restricts conformation, directly addressing this need. - Ideal for GPCR, kinase, and protease drug discovery programs - Aldehyde handle enables rapid derivatization via reductive amination or hydrazone formation - Available in high purity (≥95%) with reliable global supply chain support

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 883528-10-7
Cat. No. B1324578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylmethoxy)-1-naphthaldehyde
CAS883528-10-7
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC=C(C3=CC=CC=C32)C=O
InChIInChI=1S/C15H14O2/c16-9-12-7-8-15(17-10-11-5-6-11)14-4-2-1-3-13(12)14/h1-4,7-9,11H,5-6,10H2
InChIKeyYBOBITDWGSKKFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclopropylmethoxy)-1-naphthaldehyde: Key Properties & Sourcing


4-(Cyclopropylmethoxy)-1-naphthaldehyde (CAS 883528-10-7) is a substituted naphthaldehyde featuring a cyclopropylmethoxy group at the 4-position and an aldehyde group at the 1-position of the naphthalene ring [1]. Its molecular formula is C15H14O2 with a molecular weight of 226.27 g/mol . Key physicochemical properties include a predicted boiling point of 407.4±18.0 °C and density of 1.200±0.06 g/cm³ . Commercial availability for this compound ranges from 95% to NLT 98% purity from suppliers including Santa Cruz Biotechnology, Matrix Scientific, and MolCore .

4-(Cyclopropylmethoxy)-1-naphthaldehyde: Why Generic Analogs Fail


Generic substitution of 4-(Cyclopropylmethoxy)-1-naphthaldehyde with other 4-alkoxy-1-naphthaldehydes (e.g., 4-methoxy, 4-ethoxy, or 4-butoxy analogs) fails due to the unique stereoelectronic and steric properties conferred by the cyclopropyl ring. Unlike linear or branched alkyl ethers, the cyclopropyl group introduces distinct conformational constraints and altered electron density on the naphthalene core, which can profoundly impact subsequent reactivity (e.g., nucleophilic additions to the aldehyde) and the physicochemical properties of downstream derivatives . The specific 1,4-substitution pattern on the naphthalene ring is also critical, as alternative regioisomers (e.g., 2-naphthaldehydes) exhibit fundamentally different electronic and steric environments, directly affecting binding affinity in biological targets and reactivity in metal-catalyzed cross-coupling reactions [1].

4-(Cyclopropylmethoxy)-1-naphthaldehyde: Analog Comparison


Conformational Rigidity: Cyclopropylmethoxy vs. Linear Alkoxy Analogs

The cyclopropylmethoxy substituent in the target compound confers greater steric bulk and conformational rigidity compared to linear alkoxy analogs such as 4-methoxy-1-naphthaldehyde (CAS 15971-29-6), 4-ethoxy-1-naphthaldehyde (CAS 54784-08-6), and 4-butoxy-1-naphthaldehyde (CAS 54784-10-0). This is reflected in its increased molecular weight (226.27 g/mol vs. 186.21, 200.23, and 228.29 g/mol, respectively) and its larger, more rigid three-dimensional profile . The cyclopropyl ring restricts bond rotation, limiting the conformational flexibility of the pendant group and potentially leading to more defined interactions with biological targets [1].

Medicinal Chemistry Drug Design Conformational Analysis

Electronic Effects: Cyclopropylmethoxy vs. Methoxy Substituent

The cyclopropylmethoxy group in 4-(Cyclopropylmethoxy)-1-naphthaldehyde modifies the electron density of the naphthalene ring differently than a simple methoxy group, due to the electron-withdrawing inductive effect of the cyclopropyl ring . This is evidenced by differences in the predicted LogP values: the target compound has a higher predicted LogP (3.30) compared to 4-methoxy-1-naphthaldehyde (approximately 2.5), indicating increased lipophilicity [1] [2]. This altered electronic environment can affect the compound's reactivity in electrophilic aromatic substitutions and the stability of the aldehyde group.

Organic Synthesis Reactivity Electronics

Commercial Availability & Purity

The target compound is commercially available from multiple reputable vendors with specified purity levels. Santa Cruz Biotechnology offers 4-(Cyclopropylmethoxy)-1-naphthaldehyde (sc-314915) with a minimum purity of 95% in 500 mg quantities . Matrix Scientific provides the compound (Product No. 015810) with a minimum purity of 95% in 500 mg, 1g, and 5g sizes . MolCore offers the compound with a purity of NLT 98% . In contrast, 4-methoxy-1-naphthaldehyde is widely available from TCI with 97% purity , while 4-butoxy-1-naphthaldehyde is available from AKSci at 95% purity . The cyclopropylmethoxy analog maintains competitive purity specifications and a more diverse supplier base compared to the 4-propoxy and 4-isopropoxy analogs, which are less commonly stocked.

Procurement Quality Control Supply Chain

4-(Cyclopropylmethoxy)-1-naphthaldehyde: Research & Industrial Applications


Medicinal Chemistry: Cyclopropyl-Containing Drug Candidates

Due to its unique cyclopropyl group, which can enhance metabolic stability and restrict conformation [1], 4-(Cyclopropylmethoxy)-1-naphthaldehyde serves as an ideal building block for the synthesis of novel drug candidates, particularly in programs targeting GPCRs, kinases, and proteases where conformational constraint is beneficial [2].

Targeted Protein Degradation (TPD) Intermediate Synthesis

The aldehyde handle provides a convenient point for attachment to various ligands (e.g., via reductive amination or hydrazone formation), enabling the creation of heterobifunctional molecules (PROTACs) or molecular glues. The 4-cyclopropylmethoxy motif offers a differentiated exit vector for linker attachment compared to simpler alkoxy groups .

Precursor for Naphthoic Acids & Naphthylmethanols

The compound readily undergoes oxidation to yield 4-(Cyclopropylmethoxy)-1-naphthoic acid or reduction to yield 4-(Cyclopropylmethoxy)-1-naphthylmethanol . These transformations are standard in organic synthesis, making the compound a versatile precursor for more complex molecules, where the cyclopropyl group's unique steric and electronic properties are preserved [3].

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